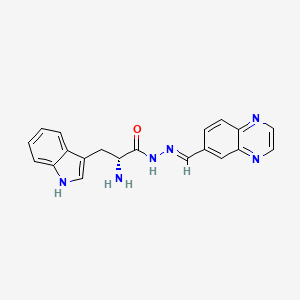

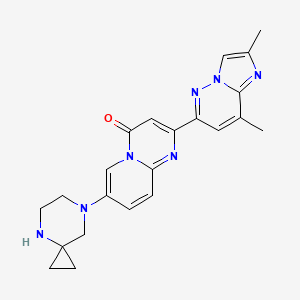

![molecular formula C31H29FN4O4 B610554 N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide CAS No. 913376-84-8](/img/structure/B610554.png)

N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide

説明

RON-IN-1 is a cell-permeable inhibitor of RON. It also acts by inhibiting c-Met.

科学的研究の応用

Role in Spermatogenesis

AMG-1, a germline-specific mitochondrial RNA-binding protein, plays a crucial role in spermatogenesis in Caenorhabditis elegans . The mutation of amg-1 hinders germline development and leads to aberrant mitochondrial morphology and structure associated with mitochondrial dysfunctions specifically in the germline .

Regulation of Mitochondrial Protein Homeostasis

AMG-1 is most frequently bound to mtDNA-encoded 12S and 16S ribosomal RNA, the essential components of mitochondrial ribosomes . The expression of 12S rRNA mediated by AMG-1 is crucial for germline mitochondrial protein homeostasis .

Inhibition of c-Met/RON

SYN1143 is a potent and selective dual inhibitor of c-Met/RON, with IC50s of 4 and 9 nM, respectively . It has the potential for the research of cancers where RON and c-Met are activated .

Inhibition of Other Kinases

In addition to c-Met/RON, SYN1143 has weak inhibitory activity on Lck, Tie2, Src, and BTK with IC50s ranging from 160 to 710 nM .

Cancer Treatment

SYN1143 has shown potential in the treatment of cancers where RON and c-Met are activated . It inhibits c-Met-mediated signaling and functional activity in various cells .

Bone Formation

SYN1143 has been found to stimulate bone formation in critical-sized defects of mouse calvarial bone .

Inhibition of Tumor Growth

SYN1143 has been shown to inhibit the growth of c-Met-dependent and constitutively active RON-expressing tumors in mice .

Role in Germline Development

AMG-1 interacts with steroid receptor RNA activator (SRA) stem loop interacting RNA binding protein (SLRP-1), a homolog of mammalian SRA stem loop interacting RNA binding protein (SLIRP) in C. elegans, to regulate germline development and reproductive success in C. elegans .

特性

IUPAC Name |

N-[3-fluoro-4-(7-methoxyquinolin-4-yl)oxyphenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(21-8-6-5-7-9-21)35(19)18-31(2,3)39)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(40-4)11-12-23(25)26/h5-17,39H,18H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMSIPINLJNNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201101055 | |

| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

CAS RN |

913376-84-8 | |

| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913376-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for AMG-1?

A1: While the provided research papers do not specifically address the mechanism of action for N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, the papers focus on the effects of a different compound, AMG-1, which is a novel N6-substituted adenosine analogue. [] This AMG-1 acts as a cerebral-protecting agent, likely by mimicking adenosine and interacting with adenosine receptors. [, , ] It demonstrates effects on energy metabolism, neuronal damage, and neurotransmitter release in the context of cerebral ischemia. [, , ]

Q2: How does AMG-1 impact energy metabolism in the brain during ischemia?

A2: Studies in mice show that AMG-1 improves the energy metabolism status during complete brain ischemia. [] Specifically, it significantly reduces lactate accumulation, a marker of anaerobic metabolism, while increasing ATP and phosphocreatine levels, indicators of preserved energy stores. []

Q3: Does AMG-1 offer neuroprotection in cerebral ischemia models?

A3: Research suggests that AMG-1 exhibits neuroprotective properties in animal models of cerebral ischemia. In rats subjected to middle cerebral artery occlusion (MCAO), AMG-1 administration was shown to decrease neurological deficits and attenuate neuronal damage. [] This neuroprotective effect was comparable to that observed with nimodipine, a known calcium channel blocker used in stroke treatment. []

Q4: What is the role of intracellular calcium in the neuroprotective effects of AMG-1?

A4: AMG-1 appears to influence intracellular calcium levels, which play a crucial role in neuronal damage during ischemia. Studies using rat synaptosomes demonstrate that AMG-1 reduces the increase in intracellular free calcium concentration induced by potassium chloride. [] Furthermore, it significantly diminishes the contractile force of isolated rat tail arteries induced by norepinephrine, which is dependent on intracellular calcium. [] These findings suggest that AMG-1's neuroprotective mechanism might involve the modulation of intracellular calcium levels.

Q5: Does AMG-1 show efficacy in seizure models?

A5: Research using a pentylenetetrazol (PTZ)-induced kindling seizure model in mice suggests that AMG-1 can suppress the development of seizures in a dose-dependent manner. [] This effect was observed through significant increases in seizure latency and inhibition of tonic convulsions. [] Furthermore, AMG-1 administration reduced mortality rates in these mice. []

Q6: Are there any limitations to AMG-1's neuroprotective effects?

A6: While promising in several models, one study found that AMG-1 did not impact delayed neuronal death following ischemia in mice. [] This suggests that AMG-1's neuroprotective effects may be context-dependent and may not extend to all aspects of ischemic injury.

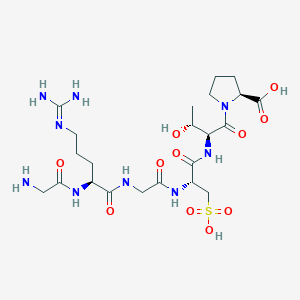

Q7: What is known about the chemical structure of AMG-1?

A7: The chemical structure of AMG-1, the N6-substituted adenosine analogue, has been elucidated as 6-(5-hydroxy-2-pyridyl-methylamino)-9-beta-ribofuranosylpurine. [] This structure was determined through various spectroscopic analyses, including UV, mass spectrometry, 1H-NMR, and 13C-NMR. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。